molecular formula C30H46O3 B12392895 (E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

Cat. No.: B12392895
M. Wt: 454.7 g/mol
InChI Key: HGNBFRRLBCNAAD-FUILTSNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a complex organic compound characterized by its intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves multiple steps. The process typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hept-2-enoic acid side chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene and hept-2-enoic acid, such as:

  • (E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid derivatives with different substituents.
  • Other cyclopenta[a]phenanthrene-based compounds with varying side chains.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-24H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24+,28-,29-,30+/m1/s1

InChI Key

HGNBFRRLBCNAAD-FUILTSNHSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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